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Compound of Interest

Compound Name: HS-Peg7-CH2CHZ2N3

Cat. No.: B11825565

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-Peg7-CH2CH2N3, also known as Thiol-PEG7-Azide, is a heterobifunctional crosslinker that
has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and materials
science. Its unique architecture, featuring a thiol group at one terminus and an azide group at
the other, connected by a seven-unit polyethylene glycol (PEG) spacer, allows for the precise
and covalent linkage of two different molecular entities. This guide provides a comprehensive
overview of the chemical structure, physicochemical properties, and common applications of
HS-Peg7-CH2CH2N3, with a focus on experimental protocols and data presentation for the
research and development community. The PEG spacer enhances aqueous solubility,

improves the pharmacokinetic properties of conjugated molecules, and reduces steric
hindrance during conjugation reactions[1].

Chemical Structure and Physicochemical Properties

The fundamental characteristics of HS-Peg7-CH2CH2N3 are summarized below, providing
essential data for its application in experimental design.

Chemical Structure

IUPAC Name: 2-[2-[2-[2-[2-[2-[2-(2-
azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol[1]
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Molecular Formula: C16H33N307S[1]

Canonical SMILES: C(COCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-][1]

Physicochemical Data

A summary of the key physicochemical properties of HS-Peg7-CH2CH2N3 is presented in
Table 1. This data is critical for designing conjugation strategies, purification procedures, and
for the overall handling and storage of the compound.

Property Value Reference

Molecular Weight 411.51 g/mol [1]
White/off-white solid or viscous

Appearance o
liquid

- Soluble in water, ethanol,

Solubility
chloroform, DMSO

Purity Typically >95%

Store at -20°C, desiccated.
. Protect from light and air.
Storage Conditions
Stable for at least 12 months

under these conditions.

Reactivity and Applications

The utility of HS-Peg7-CH2CH2N3 lies in the orthogonal reactivity of its terminal functional
groups. The thiol (-SH) group provides a nucleophile for reaction with various electrophiles,
while the azide (-N3) group is a key component in "click chemistry"” reactions.

Thiol Group Reactivity

The thiol group is highly reactive towards maleimides, vinyl sulfones, and iodoacetyls, forming
stable thioether bonds. This reactivity is commonly exploited for the conjugation of the linker to
cysteine residues in proteins and peptides. The reaction with maleimides is particularly efficient
at a neutral pH of approximately 6.5-7.5.
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Azide Group Reactivity

The azide group is exceptionally stable under most biological conditions and does not typically
react with endogenous functional groups, making it a bioorthogonal handle. Its primary
application is in the Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC), a cornerstone of
"click chemistry". This reaction forms a stable triazole linkage with a terminal alkyne. The azide
can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained
cyclooctynes, which obviates the need for a copper catalyst.

Key Applications

o Proteolysis Targeting Chimeras (PROTACSs): HS-Peg7-CH2CH2N3 is frequently used as a
linker in the synthesis of PROTACSs. These are heterobifunctional molecules that recruit a
target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent
degradation of the target protein. The PEG linker's length and flexibility are critical for the
formation of a stable ternary complex between the target protein, the PROTAC, and the E3
ligase.

o Antibody-Drug Conjugates (ADCSs): The linker can be used to attach cytotoxic drugs to
antibodies, creating ADCs for targeted cancer therapy.

» Surface Modification: The thiol group can be used to anchor the linker to gold surfaces, such
as nanoparticles or biosensors, allowing for the subsequent attachment of biomolecules via
the azide group.

e Biomolecule Labeling: This linker is used to attach fluorescent dyes, biotin, or other reporter
molecules to proteins, peptides, or nucleic acids for detection and imaging studies.

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures
involving HS-Peg7-CH2CH2N3.

General Handling and Storage

For optimal stability, HS-Peg7-CH2CH2N3 should be stored at -20°C under a dry, inert
atmosphere (e.g., argon or nitrogen) and protected from light. Before use, allow the reagent to
warm to room temperature before opening the container to prevent moisture condensation. For
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ease of handling, it is recommended to prepare stock solutions in an anhydrous solvent such
as DMSO or DMF.

Protocol for Thiol-Maleimide Conjugation

This protocol describes the conjugation of the thiol group of HS-Peg7-CH2CH2N3 to a
maleimide-functionalized molecule, such as a protein with an accessible cysteine residue.

Materials:
e HS-Peg7-CH2CH2N3

o Maleimide-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, at
pH 7.2)

e Anhydrous DMSO or DMF
e Degassing equipment (optional, but recommended)
 Purification system (e.g., size-exclusion chromatography)

Procedure:

Prepare a stock solution of HS-Peg7-CH2CH2N3 in anhydrous DMSO or DMF.

» Dissolve the maleimide-functionalized protein in the reaction buffer. If necessary, degas the
buffer to minimize oxidation of the thiol.

o Add the HS-Peg7-CH2CH2N3 stock solution to the protein solution. A 10- to 20-fold molar
excess of the linker is typically used.

 Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

o Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass
spectrometry).

» Upon completion, purify the conjugate using size-exclusion chromatography or another
appropriate method to remove excess linker and other reagents.
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Protocol for Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol outlines the "click" reaction between the azide group of an HS-Peg7-CH2CH2N3-

conjugated molecule and an alkyne-functionalized molecule.

Materials:

Azide-functionalized molecule (e.g., the product from the thiol-maleimide conjugation)

Alkyne-functionalized molecule

Copper(ll) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Reaction buffer (e.g., PBS, pH 7.4)

Purification system

Procedure:

Prepare stock solutions of all reagents. A fresh solution of sodium ascorbate should be
prepared immediately before use.

In a reaction vessel, combine the azide-functionalized molecule and the alkyne-
functionalized molecule in the reaction buffer.

Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.

Add the CuS0O4 solution, followed by the freshly prepared sodium ascorbate solution to
initiate the reaction.

Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete
within 30 minutes.
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» Monitor the reaction progress by an appropriate analytical method.
» Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts.

Visualization of a PROTAC Workflow

The synthesis of a PROTAC using HS-Peg7-CH2CH2N3 is a multi-step process. The following
diagram, generated using the DOT language, illustrates a typical experimental workflow.

PROTAC Synthesis
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Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of a PROTAC molecule using HS-Peg7-
CH2CH2N3.

Safety and Handling

HS-Peg7-CH2CH2NS3 is intended for research use only. While specific toxicological data is not
readily available, standard laboratory safety precautions should be observed. This includes
wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid
inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, wash
the affected area thoroughly with water. For detailed safety information, it is advisable to
consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
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HS-Peg7-CH2CH2NS3 is a versatile and powerful tool for researchers in chemistry, biology, and
medicine. Its well-defined structure, favorable physicochemical properties, and dual reactivity
enable the construction of complex molecular architectures with a high degree of control. The
applications of this linker, particularly in the development of PROTACs and other targeted
therapeutics, continue to expand, highlighting its importance in advancing modern drug
discovery and development. This guide has provided a foundational understanding of its
properties and use, aiming to facilitate its effective implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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